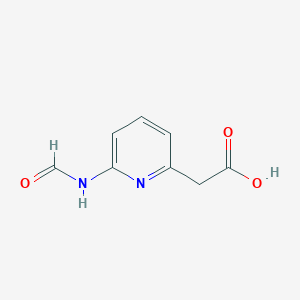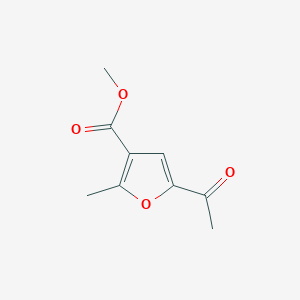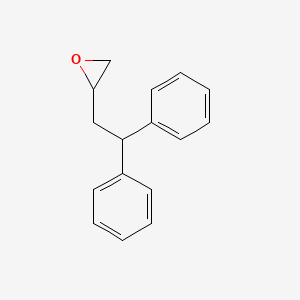
2-(2,2-diphenylethyl)oxirane
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylethyl)oxirane typically involves the reaction of 2,2-diphenylethanol with an oxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient oxidizing agents to increase the throughput and reduce costs. The reaction conditions are carefully controlled to maintain the quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the ring-opening oxidation of the oxirane.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Diphenylethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-(2,2-diphenylethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-oxygen bonds and introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-(2,2-Diphenylethyl)oxirane can be compared with other oxiranes and epoxides:
Ethylene Oxide: A simpler oxirane with significant industrial applications, particularly in the production of ethylene glycol.
Propylene Oxide: Another industrially important oxirane used in the production of polyurethanes.
Styrene Oxide: Similar in structure but with a phenyl group attached to the oxirane ring, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes.
Propriétés
Numéro CAS |
54766-52-8 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-(2,2-diphenylethyl)oxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
RJFZHRLJWYCZDB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8563017.png)
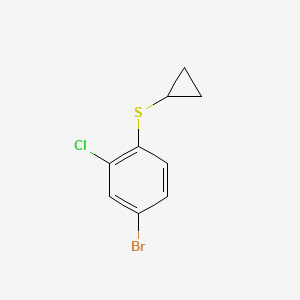
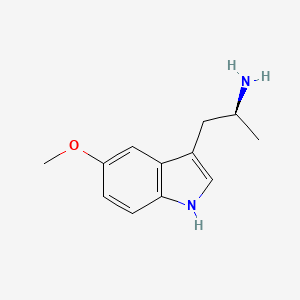
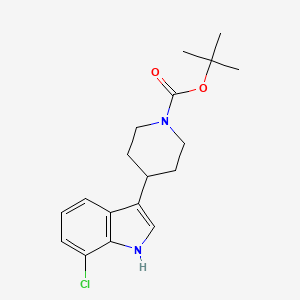

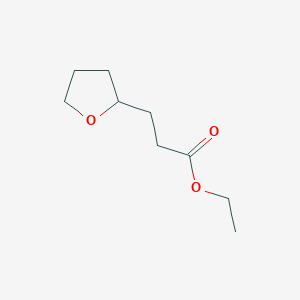
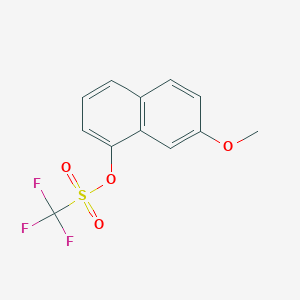
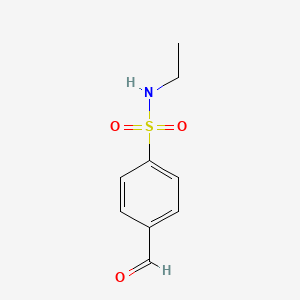
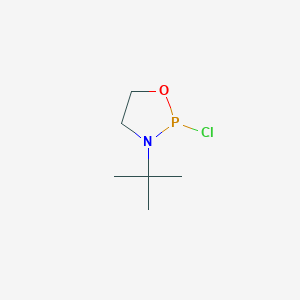
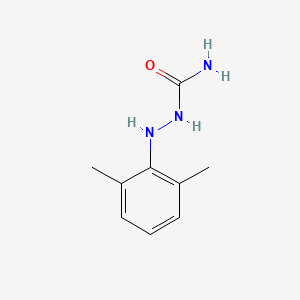
![Bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]diphenylsilane](/img/structure/B8563078.png)
